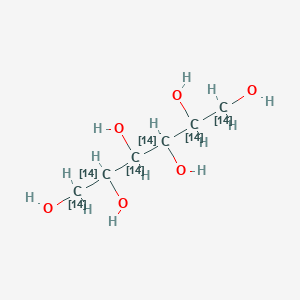
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol
Übersicht
Beschreibung
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol is a radiolabeled derivative of hexane-1,2,3,4,5,6-hexol, also known as mannitol. This compound is characterized by the presence of carbon-14 isotopes at each carbon position in the hexane backbone. Hexane-1,2,3,4,5,6-hexol is a polyol, or sugar alcohol, commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol typically involves the incorporation of carbon-14 isotopes into the hexane-1,2,3,4,5,6-hexol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from a carbon-14 labeled precursor, such as 14C-labeled glucose, which is then hydrogenated to produce this compound.
Biosynthetic Methods: Utilizing microorganisms that can metabolize carbon-14 labeled substrates to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using carbon-14 labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to produce corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form hexane derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
Oxidation: Produces hexane-1,2,3,4,5,6-hexanoic acid.
Reduction: Produces hexane.
Substitution: Produces hexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol is widely used in scientific research due to its radiolabeled nature, which allows for tracking and studying metabolic pathways. Applications include:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and distribution of carbon atoms in biological systems.
Medicine: Used in diagnostic imaging and as a marker in pharmacokinetic studies.
Industry: Applied in the development of new materials and in quality control processes.
Wirkmechanismus
The mechanism of action of (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol involves its incorporation into metabolic pathways where it can be tracked due to its radiolabeled carbon atoms. The carbon-14 isotopes allow for the detection and quantification of the compound in various biological and chemical processes. Molecular targets include enzymes and metabolic intermediates involved in carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mannitol: A non-radiolabeled form of hexane-1,2,3,4,5,6-hexol, commonly used as a diuretic and in medical imaging.
Sorbitol: Another sugar alcohol with similar chemical properties but different metabolic pathways.
Inositol: A cyclic polyol with similar hydroxyl group arrangement but different structural and functional properties.
Uniqueness
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol is unique due to its radiolabeled carbon atoms, which make it an invaluable tool in research for tracking and studying metabolic processes. Its ability to be detected and quantified with high sensitivity sets it apart from non-radiolabeled analogs.
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-14C6)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+2,2+2,3+2,4+2,5+2,6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-YROCTSJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([14CH]([14CH]([14CH]([14CH]([14CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













